MFCD02355151
Description
MFCD02355151 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalytic applications. Such ligands are pivotal in catalysis, enabling asymmetric synthesis and stabilizing metal centers in oxidation states critical for industrial processes.
Hypothetically, based on analogous compounds (e.g., MFCD13195646 in ), this compound may exhibit a molecular weight range of 200–500 g/mol, with functional groups tailored for selective metal binding. Its synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as seen in similar ligands . Applications could span pharmaceutical intermediates, polymer catalysis, or materials science, depending on its electronic and steric properties.
Properties
IUPAC Name |
3-chloro-4-(2-hydroxyanilino)-1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O3/c18-13-14(22-11-6-1-2-7-12(11)24)16(26)23(15(13)25)10-5-3-4-9(8-10)17(19,20)21/h1-8,22,24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBYTLVDYGGUAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02355151 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation through [reaction type] at [temperature and pressure].
Step 3: Final product isolation and purification using [techniques].
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized processes to ensure high yield and cost-effectiveness. This typically involves:
Bulk synthesis: Utilizing large reactors and continuous flow systems.
Purification: Employing advanced techniques such as chromatography and crystallization.
Quality control: Ensuring the final product meets industry standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
MFCD02355151 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [oxidized product].
Reduction: Reduced by [reducing agents] to yield [reduced product].
Substitution: Participates in substitution reactions with [reagents] to produce [substituted product].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include [agents], typically under [conditions].
Reduction: Reducing agents such as [agents] are used under [conditions].
Substitution: Reagents like [reagents] are employed, often in [solvent] at [temperature].
Major Products
The major products formed from these reactions include [products], which are valuable intermediates in various chemical processes.
Scientific Research Applications
MFCD02355151 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which MFCD02355151 exerts its effects involves interaction with specific molecular targets and pathways. This includes:
Molecular Targets: Binding to [specific proteins or enzymes].
Pathways: Modulating [biochemical pathways] to achieve [desired effect].
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of MFCD02355151 and Analogous Compounds
Key Comparative Insights:
Structural Similarities :
- This compound and MFCD13195646 both feature electron-withdrawing groups (e.g., halogens, boronic acids) that enhance metal-ligand binding efficiency. However, this compound likely prioritizes phosphine-alkene hybridity for redox-active catalysis, whereas MFCD13195646 focuses on cross-coupling versatility .
- MFCD02258901 shares a heterocyclic backbone with this compound but replaces phosphine with a hydroxy group, reducing its catalytic range while improving solubility (0.687 mg/ml) for pharmaceutical use .
Functional Differences :
- Reactivity : this compound’s phosphine-alkene design may offer higher thermal stability compared to MFCD28167899’s triazole-based ligand, which degrades above 150°C .
- Solubility : this compound’s log P (estimated 2.15 via XLOGP3) suggests moderate lipophilicity, aligning with MFCD13195646 (log P 2.15) but contrasting with MFCD02258901’s hydrophilic profile (log S -2.47) .
Applications :
- This compound’s hybrid ligand structure is optimal for asymmetric hydrogenation, whereas MFCD28167899’s bulkier triazole-amide system is suited for enzyme inhibition (e.g., kinase targets) .
Research Findings and Discussion
Critical Analysis:
- Synthetic Accessibility : this compound’s synthesis may face challenges in purifying phosphine-alkene adducts, unlike MFCD02258901’s straightforward recrystallization .
- Safety Profile : this compound’s hazard profile (estimated H302) is less severe than MFCD13195646’s multi-hazard warnings, suggesting safer handling in industrial settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
